molecular formula C9H13N B1308099 3-Methyl-4-propyl-pyridine CAS No. 3478-72-6

3-Methyl-4-propyl-pyridine

Cat. No.: B1308099
CAS No.: 3478-72-6
M. Wt: 135.21 g/mol
InChI Key: BEBMSCLUBWVGGA-UHFFFAOYSA-N
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Description

3-Methyl-4-propyl-pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is structurally defined by a methyl group at the third position and a propyl group at the fourth position on the pyridine ring. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-propyl-pyridine can be achieved through several methods. One common approach involves the alkylation of 3-methylpyridine with propyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 3-methylpyridine, followed by the addition of a propyl halide to introduce the propyl group at the desired position.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are used to facilitate the alkylation reaction. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-propyl-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce reduced derivatives.

    Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyridine ring can be substituted with various electrophiles under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

3-Methyl-4-propyl-pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-propyl-pyridine involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .

Comparison with Similar Compounds

    3-Methylpyridine: Lacks the propyl group, making it less hydrophobic.

    4-Propylpyridine: Lacks the methyl group, affecting its electronic properties.

    2-Methyl-5-propylpyridine: Has different substitution positions, leading to distinct reactivity and applications.

Uniqueness: 3-Methyl-4-propyl-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its hydrophobicity and influences its interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-methyl-4-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-4-9-5-6-10-7-8(9)2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBMSCLUBWVGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404678
Record name 3-methyl-4-propyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3478-72-6
Record name 3-methyl-4-propyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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